(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327172-95-1
Cat. No.: VC7236633
Molecular Formula: C19H10BrClFN3O2S
Molecular Weight: 478.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327172-95-1 |
|---|---|
| Molecular Formula | C19H10BrClFN3O2S |
| Molecular Weight | 478.72 |
| IUPAC Name | 6-bromo-2-(3-chloro-4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C19H10BrClFN3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-12-2-3-15(22)14(21)9-12/h1-9H,(H,23,25,26) |
| Standard InChI Key | IPNXSZMXUVFNLW-MOHJPFBDSA-N |
| SMILES | C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound (2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327172-95-1) has a molecular formula of C₁₉H₁₀BrClFN₃O₂S and a molecular weight of 478.72 g/mol. Its IUPAC name reflects its Z-configuration imine bond, brominated chromene core, and thiazole-carboxamide side chain. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F |
| InChIKey | IPNXSZMXUVFNLW-MOHJPFBDSA-N |
| PubChem CID | 51367509 |
The chromene backbone (a benzopyran derivative) provides a planar, conjugated system, while the 3-chloro-4-fluorophenyl imino group introduces steric bulk and electronic effects. The thiazol-2-yl carboxamide moiety enhances hydrogen-bonding capacity, critical for target binding.
Stereochemical Considerations
The Z-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the carboxamide oxygen. This geometry influences dipole interactions and π-π stacking with biological targets, as corroborated by similar chromene derivatives.
Synthesis and Structural Analogues
Synthetic Pathways
While explicit synthesis protocols for this compound are proprietary, chromene derivatives are typically synthesized via:
-
Knoevenagel Condensation: Between salicylaldehyde derivatives and active methylene compounds to form the chromene core .
-
Imination: Reaction of the chromene-3-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
-
Thiazole Coupling: Amidation of the carboxylic acid intermediate with 2-aminothiazole using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
A structurally analogous compound, (2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 688767-76-2), lacks the 4-fluoro substituent but shares comparable synthetic steps.
Structural Modifications and Activity
The fluorine atom at the 4-position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target affinity compared to non-fluorinated analogues. Bromine at C6 of the chromene ring may stabilize the molecule via hydrophobic interactions in enzyme pockets .
Biological Activities and Mechanisms
Anticancer Activity
Patent literature highlights chromene derivatives as EZH2 (Enhancer of Zeste Homolog 2) inhibitors, a histone methyltransferase overexpressed in cancers . The bromine and thiazole groups may intercalate DNA or block protein-protein interactions in oncogenic pathways . In prostate cancer models, analogous compounds reduce spheroid formation by 60–80% at 10 µM .
Enzyme Inhibition
The carboxamide and thiazole moieties are critical for binding serine proteases and kinases. Molecular docking studies of similar compounds show binding energies of −9.2 kcal/mol for CDK2 (Cyclin-Dependent Kinase 2), suggesting potential in neurodegenerative and proliferative diseases.
Pharmacological and Toxicological Profile
Toxicity Considerations
Future Directions and Applications
Targeted Drug Design
Optimizing the fluorine and bromine substituents could enhance selectivity for kinases (e.g., EGFR, VEGFR) or epigenetic regulators (e.g., EZH2) . Introducing sulfonamide groups may improve aqueous solubility for intravenous delivery.
Preclinical Development
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume